1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-21-12-7-4-10(8-14-12)16-13(18)15-9-2-5-11(6-3-9)17(19)20/h2-8H,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOEIFRJLOMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326018 | |
| Record name | 1-(6-methoxypyridin-3-yl)-3-(4-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679908 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380332-19-4 | |
| Record name | 1-(6-methoxypyridin-3-yl)-3-(4-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Insights for 1 6 Methoxypyridin 3 Yl 3 4 Nitrophenyl Urea
Historical and Contemporary Approaches to Unsymmetrical Urea (B33335) Synthesis
The synthesis of unsymmetrical ureas has evolved significantly, driven by the need for safer, more efficient, and environmentally friendly methods.
Historically, the industrial production of urea derivatives has heavily relied on the use of highly toxic and hazardous reagents like phosgene (B1210022) and its analogs. mdpi.comtandfonline.com This traditional approach involves the reaction of a primary amine with phosgene to generate a reactive isocyanate intermediate, which then reacts with a second, different amine to form the unsymmetrical urea. tandfonline.comresearchgate.net While effective, the extreme toxicity of phosgene, handling difficulties, and the generation of corrosive byproducts have spurred the development of alternative methodologies. mdpi.comtandfonline.com
Contemporary synthetic chemistry has introduced a variety of safer and more versatile strategies to circumvent the issues associated with phosgene. These modern approaches can be broadly categorized as follows:
Isocyanate-Based, Phosgene-Free Methods: The most common modern route to unsymmetrical ureas still involves the reaction of an amine with an isocyanate. mdpi.comcommonorganicchemistry.com However, the isocyanates are often generated in situ from less hazardous precursors, avoiding their isolation and storage. mdpi.comorganic-chemistry.org Methods like the Curtius, Hofmann, or Lossen rearrangements of acyl azides, amides, or hydroxamic acids, respectively, provide reliable access to isocyanate intermediates. organic-chemistry.orgresearchgate.net
Direct Carbonylation of Amines: Transition-metal-catalyzed oxidative carbonylation of two different amines with carbon monoxide (CO) has emerged as a powerful tool. oup.com This method avoids the pre-formation of isocyanates altogether. Palladium-catalyzed methods, for instance, have shown broad applicability. mdpi.com More recently, electrothermal catalytic processes that utilize CO2 as a carbonyl source, by first reducing it to CO, have been developed for enhanced sustainability. oup.com
Use of Phosgene Surrogates: A range of solid or less volatile reagents have been developed as direct replacements for phosgene. These include triphosgene (B27547) (a solid), carbonyldiimidazole (CDI), chloroformates, and S,S-dimethyl dithiocarbonate (DMDTC). commonorganicchemistry.comorganic-chemistry.orgbiointerfaceresearch.com These reagents react with an amine to form an activated intermediate that is then displaced by a second amine.
Carbamate (B1207046) and Carbamoyl Intermediate Routes: Unsymmetrical ureas can be synthesized through the reaction of amines with reactive carbamates, such as isopropenyl or phenyl carbamates. acs.orgnih.govresearchgate.net Isopropenyl carbamates are particularly effective as they react cleanly and irreversibly. acs.orgnih.gov Other approaches utilize 3-substituted dioxazolones as precursors to in situ generated isocyanates under mild, metal-free conditions. tandfonline.com
Metal-Free Coupling Reactions: Recent innovations include the use of hypervalent iodine reagents like PhI(OAc)2 to mediate the coupling of amides and amines, proceeding through a Hofmann rearrangement mechanism under mild, metal-free conditions. mdpi.com
These contemporary methods offer significant advantages in terms of safety, substrate scope, and reaction conditions, making the synthesis of complex unsymmetrical ureas more accessible and sustainable.
Optimized Synthetic Pathways for 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea
The most direct and widely employed synthetic route to this compound involves the reaction between an amine and an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions. commonorganicchemistry.com The synthesis can be approached in two ways: reacting 5-amino-2-methoxypyridine (B105479) with 4-nitrophenyl isocyanate, or reacting 4-nitroaniline (B120555) with a (6-methoxypyridin-3-yl) isocyanate intermediate. The former is generally preferred due to the commercial availability and stability of 4-nitrophenyl isocyanate.
The standard synthesis involves the nucleophilic addition of the amino group of 5-amino-2-methoxypyridine to the electrophilic carbonyl carbon of 4-nitrophenyl isocyanate. researchgate.netprepchem.com
Reagents:
5-amino-2-methoxypyridine: The amine component.
4-nitrophenyl isocyanate: The isocyanate component, which provides the carbonyl group and the 4-nitrophenyl moiety.
Solvent: Anhydrous, aprotic solvents are crucial to prevent the hydrolysis of the isocyanate. Common choices include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), toluene (B28343), or N,N-dimethylformamide (DMF). commonorganicchemistry.comprepchem.com
Reaction Conditions:
Temperature: The reaction is typically exothermic and proceeds readily at room temperature. prepchem.com In some cases, initial cooling to 0 °C is employed during the addition of the amine to control the exotherm, followed by stirring at room temperature to ensure completion. biointerfaceresearch.com
Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the isocyanate. prepchem.com
Stoichiometry: A 1:1 molar ratio of the amine and isocyanate is typically used.
The table below outlines a typical set of optimized reaction conditions.
| Parameter | Condition | Rationale |
|---|---|---|
| Reactant 1 | 5-amino-2-methoxypyridine | Nucleophilic amine source |
| Reactant 2 | 4-nitrophenyl isocyanate | Electrophilic carbonyl source |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Toluene | Aprotic solvent prevents isocyanate hydrolysis. prepchem.com |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm and allows reaction to proceed to completion. biointerfaceresearch.comprepchem.com |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of isocyanate with atmospheric moisture. prepchem.com |
| Reaction Time | 1-4 hours | Typically sufficient for complete conversion, monitored by TLC. biointerfaceresearch.com |
To maximize the yield and ensure high purity of the final product, several factors must be considered:
Reagent Purity: The purity of the starting materials, particularly the isocyanate, is critical. Isocyanates can dimerize or trimerize upon storage, and they are highly susceptible to hydrolysis, which would lead to the formation of symmetrical urea byproducts and reduced yields. Using freshly opened or purified isocyanate is recommended.
Exclusion of Water: Rigorous exclusion of moisture is the most important factor for preventing side reactions. This involves using anhydrous solvents and performing the reaction under a dry, inert atmosphere.
Work-up and Purification: Upon completion, the product often precipitates from non-polar solvents like toluene and can be isolated by simple filtration. prepchem.com If the product remains in solution, the solvent is removed under reduced pressure. The crude product can then be purified by washing with a cold solvent (to remove any unreacted starting materials) or by recrystallization, often from an ethanol/hexane or ethyl acetate/hexane mixture, to afford the pure this compound as a solid. biointerfaceresearch.com Column chromatography is generally not required for this clean and efficient reaction. mdpi.com
Following these optimized procedures typically results in high yields (often >90%) of the desired product with excellent purity.
Exploration of Alternative Synthetic Routes for Structural Modification
While the amine-isocyanate reaction is highly efficient for the synthesis of the target compound, alternative routes are valuable for creating structural analogs or for situations where the required isocyanate is unavailable or unstable.
Palladium-Catalyzed C–N Cross-Coupling: A versatile method for forming unsymmetrical diaryl ureas involves the palladium-catalyzed arylation of a simple urea, such as benzylurea (B1666796). nih.gov This strategy would involve a two-step sequence:
Coupling of benzylurea with a halide like 3-bromo-6-methoxypyridine.
Deprotection of the benzyl (B1604629) group followed by a second Pd-catalyzed coupling with 1-bromo-4-nitrobenzene. This approach allows for modular assembly and is highly tolerant of various functional groups, making it ideal for library synthesis and structural modification. nih.gov
Reaction of Amines with Carbamate Intermediates: Another robust method involves the use of carbamates. acs.org For example, 5-amino-2-methoxypyridine could first be reacted with a chloroformate (e.g., phenyl chloroformate) to form a phenyl carbamate intermediate. mdpi.com This stable intermediate can then be reacted with 4-nitroaniline, typically in a polar solvent like pyridine (B92270) at elevated temperatures, to yield the final urea product. mdpi.com This two-step method avoids the direct handling of isocyanates.
Metal-Free Amide-Amine Coupling: A modern, metal-free approach uses a hypervalent iodine reagent to couple an amide with an amine. mdpi.com In this scenario, a derivative like 6-methoxy-nicotinamide could be coupled with 4-nitroaniline in the presence of PhI(OAc)2. The reaction proceeds via an in situ Hofmann rearrangement of the amide to an isocyanate intermediate, which is then trapped by the amine. mdpi.com
The table below compares these alternative routes.
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | Aryl halides, Benzylurea, Pd catalyst, Ligand | Modular, high functional group tolerance, good for library synthesis. nih.gov | Requires expensive catalyst, multi-step process. |
| Carbamate Intermediates | Amine, Phenyl chloroformate, Second amine | Avoids direct use of isocyanates, intermediates are often stable. mdpi.com | Two-step process, may require heating. mdpi.com |
| Hypervalent Iodine Coupling | Amide, Amine, PhI(OAc)2 | Metal-free, mild conditions, broad substrate scope. mdpi.com | Requires stoichiometric oxidant, amide precursor needed. |
Mechanistic Investigations of the Urea Formation Reaction
The predominant reaction for forming this compound is the addition of an amine to an isocyanate. The mechanism of this reaction is well-understood as a nucleophilic addition to the carbonyl group.
The reaction proceeds through a concerted or stepwise pathway involving a zwitterionic tetrahedral intermediate.
Nucleophilic Attack: The nitrogen atom of the amine (5-amino-2-methoxypyridine), with its lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of the isocyanate (4-nitrophenyl isocyanate). researchgate.net
Intermediate Formation: This attack leads to the formation of a transient, unstable tetrahedral intermediate. This intermediate is zwitterionic, with a negative charge on the oxygen atom and a positive charge on the attacking nitrogen atom.
Proton Transfer: A rapid intramolecular or solvent-assisted proton transfer occurs from the positively charged nitrogen to the negatively charged nitrogen of the original isocyanate group.
Product Formation: This proton transfer neutralizes the charges and results in the formation of the stable urea linkage.
Kinetic Studies and Reaction Rate Determinants
Kinetic studies are crucial for understanding the mechanism of a chemical reaction and for optimizing reaction conditions to achieve higher yields and purity. For the synthesis of substituted ureas, these studies generally focus on determining the reaction order with respect to each reactant, the rate constant, and the influence of various factors such as temperature, catalysts, and solvent properties on the reaction rate.
General Rate Law for Urea Formation
The reaction to form a substituted urea from an amine and an isocyanate can be represented by the following general equation:
R-NH₂ + R'-NCO → R-NH-CO-NH-R'
Rate = k[R-NH₂][R'-NCO]
Where:
Rate is the rate of the reaction.
k is the rate constant.
[R-NH₂] is the concentration of the amine.
[R'-NCO] is the concentration of the isocyanate.
Factors Influencing Reaction Rate
Several factors can significantly influence the rate of urea formation. These include the electronic and steric effects of the substituents on both the amine and the isocyanate, the nature of the solvent, and the presence of catalysts.
Electronic Effects: The nucleophilicity of the amine and the electrophilicity of the isocyanate are key determinants of the reaction rate. Electron-donating groups on the amine increase its nucleophilicity, thereby increasing the reaction rate. Conversely, electron-withdrawing groups on the isocyanate increase its electrophilicity, which also accelerates the reaction. In the case of this compound, the methoxy (B1213986) group on the pyridine ring is an electron-donating group, enhancing the nucleophilicity of the amino group. The nitro group on the phenyl isocyanate is a strong electron-withdrawing group, making the isocyanate carbon more electrophilic. Both of these structural features would be expected to contribute to a relatively fast reaction rate.
Steric Hindrance: Bulky substituents near the reacting centers (the amino group and the isocyanate group) can sterically hinder the approach of the reactants, leading to a decrease in the reaction rate.
Solvent Effects: The polarity of the solvent can influence the reaction rate. The transition state of the reaction is typically more polar than the reactants. Therefore, polar solvents can stabilize the transition state, leading to an increase in the reaction rate. Common solvents for this type of reaction include dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysis: The reaction can be catalyzed by both acids and bases. Lewis acids can activate the isocyanate by coordinating to the oxygen atom, making the carbonyl carbon more electrophilic. Bases can deprotonate the amine, increasing its nucleophilicity.
Hypothetical Kinetic Data for a Related Phenylurea Synthesis
To illustrate the type of data obtained from kinetic studies of phenylurea synthesis, the following hypothetical data table is presented for the reaction of a substituted aniline (B41778) with a substituted phenyl isocyanate in a given solvent at a constant temperature.
| Experiment | Initial [Aniline] (mol/L) | Initial [Phenyl Isocyanate] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 2.0 x 10-3 |
| 2 | 0.20 | 0.10 | 4.0 x 10-3 |
| 3 | 0.10 | 0.20 | 4.0 x 10-3 |
Influence of Temperature on Reaction Rate
The effect of temperature on the reaction rate is described by the Arrhenius equation:
k = A * e(-Ea/RT)
Where:
k is the rate constant.
A is the pre-exponential factor.
Ea is the activation energy.
R is the ideal gas constant.
T is the absolute temperature.
An increase in temperature generally leads to an increase in the reaction rate, as more molecules will have sufficient energy to overcome the activation energy barrier.
The following table shows hypothetical data on the effect of temperature on the rate constant for a phenylurea synthesis.
| Temperature (K) | Rate Constant (k) (L/mol·s) |
|---|---|
| 298 | 0.20 |
| 308 | 0.45 |
| 318 | 0.95 |
This data can be used to construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy for the reaction.
While direct experimental kinetic data for the synthesis of this compound is not available, the principles and methodologies described above, derived from studies of analogous systems, provide a robust framework for understanding and predicting the kinetic behavior and reaction rate determinants for its formation.
Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure and Conformation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Analysis
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea, ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of each atom, while more advanced techniques reveal through-bond and through-space correlations, as well as dynamic processes.
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would display distinct signals for the aromatic protons on both the methoxypyridine and nitrophenyl rings, as well as characteristic resonances for the urea (B33335) N-H protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents; the electron-withdrawing nitro group will cause protons on its ring to appear at a lower field (higher ppm), while the electron-donating methoxy group will shift its adjacent ring protons to a higher field (lower ppm). The urea protons typically appear as broad singlets at a low field, often above 8.5 ppm, due to hydrogen bonding and exchange phenomena. uva.nl
Expected ¹H NMR Chemical Shifts (δ) in DMSO-d₆ This table presents predicted chemical shifts based on typical values for similar structural motifs. Actual experimental values may vary.
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Urea NH (pyridinyl side) | 9.0 - 9.5 | s (broad) | - |
| Urea NH (phenyl side) | 9.5 - 10.0 | s (broad) | - |
| Pyridine (B92270) H -2 | 8.2 - 8.4 | d | ~2.5 Hz |
| Pyridine H -4 | 7.8 - 8.0 | dd | ~8.5, 2.5 Hz |
| Pyridine H -5 | 6.8 - 7.0 | d | ~8.5 Hz |
| Nitro-phenyl H -2,6 | 8.1 - 8.3 | d | ~9.0 Hz |
| Nitro-phenyl H -3,5 | 7.7 - 7.9 | d | ~9.0 Hz |
| Methoxy CH ₃ | 3.8 - 4.0 | s | - |
To unambiguously assign these proton signals and understand the molecular framework, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar (through-bond) couplings between adjacent protons. libretexts.org For instance, strong cross-peaks would be expected between H-4 and H-5 on the pyridine ring, confirming their ortho relationship. Similarly, the protons on the nitrophenyl ring would show correlations corresponding to their coupling patterns. reed.edu This technique is crucial for tracing the proton networks within each aromatic system. researchgate.net
HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): These experiments correlate protons with their directly attached carbons (HSQC) or carbons that are two to three bonds away (HMBC). An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom. An HMBC spectrum would provide key connectivity information across the molecule, for example, showing a correlation from the urea N-H protons to the carbonyl carbon and the adjacent aromatic ring carbons, thus confirming the urea linkage between the two aryl moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. wiley-vch.de NOESY is particularly valuable for determining the molecule's preferred conformation in solution. For diaryl ureas, a key conformational feature is the relative orientation of the two aromatic rings. A NOESY spectrum could show cross-peaks between protons on the pyridine ring and protons on the nitrophenyl ring, which would only occur if these rings are oriented cis to each other across the urea bridge, indicating a folded conformation. beilstein-journals.org The absence of such cross-peaks would suggest a more extended, trans conformation. researchgate.net
The urea linkage and the bonds connecting it to the aromatic rings are not rigid; rotation around these bonds can lead to different conformations (rotamers). Variable Temperature (VT) NMR is a powerful tool for studying these dynamic processes. nih.govbris.ac.uk
Diaryl ureas can exist in syn-syn, syn-anti, or anti-anti conformations, referring to the orientation of the N-H bonds relative to the C=O bond. While the anti-anti conformation is often favored in the solid state, a mixture of conformers can exist in solution. researchgate.netnih.gov By recording NMR spectra at different temperatures, one can observe changes in chemical shifts, line broadening, or the coalescence of signals. These changes provide information about the energy barriers to rotation around the C-N bonds of the urea. If multiple conformations are in rapid exchange at room temperature, cooling the sample can slow this exchange enough to resolve separate signals for each conformer, allowing for their individual characterization and the calculation of the activation energy for their interconversion. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interaction Analysis
The Infrared (IR) and Raman spectra of this compound are expected to show a series of characteristic absorption bands. The assignment of these bands is based on established group frequencies from extensive studies on urea, pyridine, and nitroaromatic compounds. whiterose.ac.uknist.govresearchgate.net
The most prominent bands include the N-H stretching vibrations, the C=O stretch (Amide I band), the N-H bending coupled with C-N stretching (Amide II band), and the symmetric and asymmetric stretches of the nitro group. mdpi.comchemicalbook.com
Expected Vibrational Band Assignments This table presents typical frequency ranges for the key functional groups. The exact positions can be influenced by the molecular environment and intermolecular interactions.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretching | 3300 - 3400 | 3300 - 3400 | Medium-Strong (IR) |
| Aromatic C-H Stretching | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |
| C=O Stretching (Amide I) | 1640 - 1680 | 1640 - 1680 | Very Strong (IR) |
| N-H Bending (Amide II) | 1580 - 1620 | Weak | Strong (IR) |
| NO₂ Asymmetric Stretching | 1500 - 1560 | 1500 - 1560 | Very Strong (IR & Raman) |
| Aromatic C=C Stretching | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| NO₂ Symmetric Stretching | 1335 - 1385 | 1335 - 1385 | Very Strong (IR & Raman) |
| C-O-C Asymmetric Stretching | 1230 - 1270 | Weak | Strong (IR) |
Overtone bands, which appear at approximately twice the frequency of a fundamental vibration, are generally weak in IR and Raman spectra but can sometimes be observed for strong absorptions like the carbonyl stretch. Their analysis can provide further insights into molecular anharmonicity.
The positions of these vibrational bands are sensitive to the electronic nature of the substituents. The electron-withdrawing nitro group on one ring and the electron-donating methoxy group on the other create a "push-pull" system across the urea bridge. This electronic asymmetry influences the bond strengths and, consequently, the vibrational frequencies.
For example, the C=O stretching frequency can be affected by the degree of resonance delocalization of the nitrogen lone pairs into the carbonyl group. The electron-withdrawing nature of the 4-nitrophenyl group may slightly increase the double-bond character of the carbonyl, potentially shifting the Amide I band to a higher wavenumber compared to a simple diphenylurea. Conversely, intermolecular hydrogen bonding, which is prevalent in ureas, tends to weaken the C=O bond and shift this band to a lower frequency. The precise position of the Amide I and N-H stretching bands can therefore provide valuable information about the strength and nature of hydrogen bonding interactions in the solid state or in concentrated solutions.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Abundance Profiling
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of its fragmentation patterns upon ionization.
For this compound (C₁₃H₁₂N₄O₄), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) corresponding to its exact mass (monoisotopic mass: 288.0862 Da).
The primary fragmentation pathways in electron ionization (EI) or collision-induced dissociation (CID) are expected to involve the cleavage of the bonds within and adjacent to the central urea moiety, which is the most labile part of the molecule.
Plausible Fragmentation Pathways and Key Fragment Ions
Cleavage of C-N bonds: The most common fragmentation for ureas is the cleavage of one of the C-N bonds of the urea bridge. This can lead to two primary fragmentation routes:
Formation of the 6-methoxypyridin-3-yl isocyanate radical cation or a related fragment.
Formation of the 4-nitrophenyl isocyanate radical cation or a related fragment.
Alpha-Cleavage: Cleavage can also occur at the bonds connecting the nitrogen atoms to the aromatic rings, leading to the formation of ions corresponding to the aminopyridine and nitroaniline moieties.
Loss of Nitro Group: The nitro group itself can fragment, typically through the loss of NO₂ (46 Da) or NO (30 Da).
Predicted Key Fragment Ions in Mass Spectrum This table outlines potential major fragments. The relative abundance of these ions would depend on the ionization energy and technique used.
| m/z (mass/charge) | Possible Fragment Structure | Fragmentation Step |
| 288 | [C₁₃H₁₂N₄O₄]⁺ | Molecular Ion (M⁺) |
| 164 | [C₇H₄N₂O₃]⁺ | 4-nitrophenyl isocyanate ion |
| 150 | [C₇H₈N₂O₂]⁺ | 6-methoxy-3-pyridinyl isocyanate ion |
| 138 | [C₆H₄N₂O₂]⁺ | 4-nitroaniline (B120555) ion |
| 124 | [C₆H₈N₂O]⁺ | 3-amino-6-methoxypyridine ion |
| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl cation |
Isotopic abundance profiling, particularly the relative intensity of the M+1 peak arising from the natural abundance of ¹³C, can be used to confirm the number of carbon atoms in the molecule and its fragments, further validating the proposed structures.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-resolution mass spectrometry (HRMS) is a critical tool for verifying the elemental composition of a synthesized compound by measuring its exact mass with high accuracy. uni-rostock.depnnl.govthermofisher.comyoutube.com For this compound, the molecular formula is C₁₃H₁₂N₄O₄. The theoretical monoisotopic mass is calculated to be 288.08075 Da.
An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to yield a measured mass for the protonated molecule [M+H]⁺ at m/z 289.0880. thermofisher.com The confirmation of this value, typically within a mass accuracy of 5 parts per million (ppm), provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.
| Molecular Formula | Species | Theoretical Exact Mass (Da) |
|---|---|---|
| C₁₃H₁₂N₄O₄ | [M] | 288.0808 |
| C₁₃H₁₃N₄O₄⁺ | [M+H]⁺ | 289.0880 |
| C₁₃H₁₂N₄NaO₄⁺ | [M+Na]⁺ | 311.0699 |
Tandem Mass Spectrometry (MS/MS) for Structural Subunit Determination
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. ncsu.edu For this compound, the most labile bonds are the C-N bonds of the central urea linkage. Collision-induced dissociation (CID) of the protonated molecule is expected to yield characteristic fragments that confirm the identity of the two aromatic subunits.
Key fragmentation pathways would likely involve the cleavage of the urea bridge, leading to ions corresponding to the 6-methoxypyridinyl isocyanate and 4-nitroaniline moieties, or vice versa. The fragmentation pattern allows for the unambiguous confirmation of the molecule's connectivity.
| Proposed Fragment Structure | Formula | Expected m/z |
|---|---|---|
| Protonated 4-nitroaniline | [C₆H₇N₂O₂]⁺ | 139.05 |
| Protonated 3-amino-6-methoxypyridine | [C₆H₉N₂O]⁺ | 125.07 |
| 4-nitrophenyl isocyanate cation | [C₇H₄N₂O₃]⁺ | 164.02 |
| 6-methoxypyridin-3-yl isocyanate cation | [C₇H₆N₂O₂]⁺ | 150.04 |
X-ray Crystallography for Solid-State Molecular Architecture
While a specific crystal structure for this compound is not publicly available, analysis of closely related N,N'-diaryl ureas provides a robust model for its expected solid-state characteristics. acs.orgnih.gov These studies reveal that the conformation and crystal packing are dominated by strong hydrogen bonding and other noncovalent interactions.
Single-crystal X-ray diffraction would provide precise measurements of the molecule's geometry. The central urea moiety (N-C(O)-N) is expected to be nearly planar. The bond lengths and angles would conform to typical values for diaryl ureas. mdpi.com A key conformational feature is the torsional angle between the planes of the methoxypyridine and nitrophenyl rings. In related structures, this dihedral angle can vary significantly depending on the crystal packing forces, but often adopts a twisted conformation. diva-portal.orgresearchgate.net
| Parameter | Expected Value |
|---|---|
| C=O Bond Length | ~1.23 - 1.25 Å |
| C-N Bond Length | ~1.35 - 1.39 Å |
| N-C-N Angle | ~115 - 118° |
| C-N-C Angle | ~122 - 128° |
The crystal packing of diaryl ureas is typically governed by strong intermolecular hydrogen bonds. nih.govmdpi.com The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is an excellent acceptor. This commonly leads to the formation of a robust, one-dimensional hydrogen-bonded chain or "tape" motif, where molecules are linked head-to-tail via N-H···O=C interactions. acs.orgresearchgate.net However, in compounds containing a nitro group, competition can arise, with the nitro oxygens also acting as hydrogen bond acceptors, potentially leading to different packing arrangements. diva-portal.org
| Interaction Type | Donor | Acceptor | Typical Distance (D···A) |
|---|---|---|---|
| Hydrogen Bond | N-H (urea) | C=O (urea) | 2.8 - 3.0 Å |
| Hydrogen Bond | N-H (urea) | O-N=O (nitro) | 2.9 - 3.2 Å |
| π-π Stacking | Nitrophenyl Ring | Methoxypyridine Ring | 3.3 - 3.8 Å (centroid-centroid) |
Organic molecules that engage in strong, directional interactions like hydrogen bonding are often prone to polymorphism—the ability to crystallize in multiple different forms. jawasil.com Different crystallization conditions (e.g., solvent, temperature, evaporation rate) could lead to distinct crystal packing motifs for this compound. These polymorphs would have the same chemical composition but different physical properties, such as melting point, solubility, and stability. An investigation would involve systematic crystallization screening and analysis of the resulting solids by techniques such as X-ray powder diffraction (XRPD) to identify any different crystalline phases.
Computational Chemistry and Quantum Mechanical Investigations of 1 6 Methoxypyridin 3 Yl 3 4 Nitrophenyl Urea
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
DFT is a workhorse of computational quantum chemistry, balancing accuracy with computational cost to study the electronic structure of molecules. It would be employed to determine the fundamental electronic properties of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea.
Optimized Molecular Geometry and Conformational Analysis
A crucial first step in any computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This involves calculating the forces on each atom and minimizing the total energy of the molecule. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would be performed. This process identifies various low-energy conformers and the global minimum energy structure, which is the most likely conformation of the molecule in the gas phase. The results would typically be presented in a table of bond lengths, bond angles, and dihedral angles for the most stable conformer.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. Analysis would provide the energies of these orbitals and the energy gap, which are used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity.
Electrostatic Potential Surface (ESP) Mapping and Charge Distribution
The ESP map illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The map is color-coded to show regions of negative electrostatic potential (typically red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically blue), which are electron-poor and prone to nucleophilic attack. This analysis helps identify potential sites for hydrogen bonding and other non-covalent interactions.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior
MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of the conformational landscape and behavior in different environments.
Solvent Effects on Molecular Conformation
The conformation and properties of a molecule can be significantly influenced by its solvent environment. MD simulations would be used to study this compound in an explicit solvent, such as water, to understand how interactions with solvent molecules affect its conformational preferences and dynamics. This provides a more realistic model of the molecule's behavior in solution compared to gas-phase calculations.
While the framework for a comprehensive computational study of this compound is well-established, the specific data required to populate these sections are not currently available in published research. Future computational studies are needed to elucidate the detailed molecular properties and behavior of this compound.
Dynamic Behavior and Intermolecular Interactions in Solution
No published molecular dynamics simulations or other computational studies detailing the dynamic behavior and intermolecular interactions of this compound in solution were found. Such studies would typically provide insights into its conformational flexibility, solvation, and the nature of its interactions with solvent molecules.
Spectroscopic Property Prediction and Correlation with Experimental Data
There is no available research that presents predicted spectroscopic data (such as IR, Raman, NMR, or UV-Vis spectra) for this compound derived from quantum mechanical calculations. Furthermore, no studies correlating such theoretical predictions with experimental spectroscopic data for this specific compound could be located.
Chemical Reactivity and Derivatization Strategies for 1 6 Methoxypyridin 3 Yl 3 4 Nitrophenyl Urea
Nucleophilic and Electrophilic Reactivity of the Urea (B33335) Moiety
The urea moiety is a versatile functional group that can exhibit both nucleophilic and electrophilic character. The nitrogen atoms of the urea can act as nucleophiles, participating in reactions such as alkylation and acylation, although their reactivity is generally lower than that of amines due to the electron-withdrawing effect of the adjacent carbonyl group. nih.gov Conversely, the carbonyl carbon is electrophilic and can be attacked by strong nucleophiles.
Diaryl ureas, such as the title compound, are known to engage in numerous non-covalent interactions, with hydrogen bonding being a predominant feature. mdpi.com The urea NH groups are excellent hydrogen bond donors, while the carbonyl oxygen serves as a competent hydrogen bond acceptor. nih.gov This dual donor-acceptor capability is crucial for its role in molecular recognition and supramolecular assembly. mdpi.comnih.gov While generally stable, hindered trisubstituted ureas have been shown to undergo nucleophilic substitution with alcohols, amines, and thiols under neutral conditions, effectively acting as masked isocyanates. nih.gov This suggests that under specific conditions, the urea linkage in 1-(6-methoxypyridin-3-yl)-3-(4-nitrophenyl)urea could be susceptible to cleavage or modification.
The table below summarizes the potential reactivity sites of the urea moiety.
| Site | Type of Reactivity | Potential Reactions |
| Urea Nitrogens | Nucleophilic | Alkylation, Acylation |
| Urea Carbonyl Carbon | Electrophilic | Nucleophilic attack (under harsh conditions) |
| Urea NH groups | Hydrogen Bond Donor | Formation of hydrogen bonds |
| Urea Carbonyl Oxygen | Hydrogen Bond Acceptor | Formation of hydrogen bonds |
Table 1: Reactivity of the Urea Moiety
Reactivity of the Pyridine (B92270) Ring (e.g., Electrophilic Aromatic Substitution, Metalation)
The 6-methoxypyridine ring is an electron-rich heteroaromatic system. The methoxy (B1213986) group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the nitrogen atom in the pyridine ring is electron-withdrawing and deactivates the ring towards electrophilic attack, particularly at the C2 and C4 positions. uoanbar.edu.iqquimicaorganica.org Therefore, electrophilic substitution reactions on the pyridine ring of this compound are expected to be challenging and would likely require harsh conditions. youtube.com When such reactions do occur, substitution is generally favored at the C3 and C5 positions relative to the nitrogen atom. quimicaorganica.org
Directed ortho-metalation is a powerful strategy for the functionalization of pyridine rings. The methoxy group can act as a directing group for lithiation at the adjacent C5 position. However, the presence of the urea moiety and the nitro group may complicate this approach. Metalation of 2-methoxypyridine (B126380) itself has been studied, with regioselectivity depending on the specific organolithium reagent and reaction conditions used. rsc.orgacs.orgacs.org For instance, the use of superbases like BuLi-LiDMAE has been shown to promote unprecedented C6 lithiation of 2-methoxypyridine. rsc.orgacs.org Metal-halogen exchange is another viable strategy if a halogenated precursor is available. arkat-usa.orgresearchgate.net
The potential sites for electrophilic aromatic substitution and metalation on the pyridine ring are outlined in the table below.
| Position | Reactivity towards Electrophilic Substitution | Reactivity towards Metalation |
| C2 | Deactivated | Possible, depending on directing groups |
| C4 | Deactivated | Possible, depending on directing groups |
| C5 | Activated (by OMe), but deactivated (by N) | Potential site for directed metalation |
Table 2: Reactivity of the Pyridine Ring
Transformations Involving the Nitro Group (e.g., Reduction to Amine, Functionalization)
The nitro group on the 4-nitrophenyl ring is a versatile functional handle that can be readily transformed into a variety of other functional groups. The most common transformation is its reduction to an amine. This reduction can be achieved using a wide range of reagents and conditions, offering a high degree of chemoselectivity. organic-chemistry.org
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) is a highly efficient method. commonorganicchemistry.com
Metal-Acid Systems: Reagents like tin (Sn) or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. chemistrystudent.comyoutube.com The reaction proceeds in two steps: reduction to the ammonium (B1175870) salt followed by neutralization with a base to yield the free amine. youtube.com
Other Reducing Agents: A variety of other reducing agents can be employed, including sodium borohydride (B1222165) in the presence of a transition metal catalyst, samarium(0), and trichlorosilane. organic-chemistry.orgjsynthchem.com
The resulting amino group is a key intermediate for further derivatization. It can undergo a wide array of reactions, such as diazotization followed by substitution, acylation, alkylation, and sulfonylation, allowing for the introduction of diverse functionalities. The conversion of the nitro group to an amine significantly alters the electronic properties of the phenyl ring, transforming it from an electron-withdrawing to an electron-donating system.
The table below summarizes common reduction methods for the nitro group.
| Reagent/Catalyst | Conditions | Product |
| H₂/Pd/C | Catalytic hydrogenation | 4-aminophenyl urea derivative |
| Sn/HCl | Reflux, followed by base | 4-aminophenyl urea derivative |
| Zn/HCl | Acidic conditions | 4-aminophenyl urea derivative |
| NaBH₄/Ni(PPh₃)₄ | Room temperature, EtOH | 4-aminophenyl urea derivative |
Table 3: Reduction of the Nitro Group
Regioselective Functionalization and Synthetic Access to Novel Derivatives
The synthesis of novel derivatives of this compound can be achieved through regioselective functionalization of its different components. The general synthetic route to diaryl ureas involves the reaction of an amine with an isocyanate. asianpubs.org In this case, 3-amino-6-methoxypyridine would be reacted with 4-nitrophenyl isocyanate.
Strategies for accessing novel derivatives include:
Modification of the Pyridine Ring: As discussed in section 5.2, directed metalation or metal-halogen exchange could be employed to introduce substituents at specific positions on the pyridine ring of a suitable precursor before the urea formation step.
Modification of the Nitrophenyl Ring: The nitro group serves as a key point for diversification. Its reduction to an amine opens up a vast chemical space for derivatization, as detailed in section 5.3.
Synthesis from Substituted Precursors: A straightforward approach to novel derivatives is to start with substituted 3-aminopyridines or substituted 4-nitroanilines in the urea synthesis. For example, a variety of substituted 2-methoxypyridines can be prepared via directed metalation and metal-halogen exchange reactions, which can then be converted to the corresponding 3-amino derivatives. arkat-usa.orgresearchgate.net
The choice of synthetic strategy will depend on the desired location and nature of the new functional group.
Exploration of Supramolecular Assembly through Non-Covalent Interactions
The structure of this compound is well-suited for participating in supramolecular assembly through a variety of non-covalent interactions. The urea moiety is a particularly strong motif for forming predictable and robust hydrogen-bonded networks. jst.go.jpnih.gov
The urea NH groups are potent hydrogen bond donors, while the carbonyl oxygen and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. The nitro group's oxygen atoms can also participate as weaker hydrogen bond acceptors. This array of hydrogen bonding sites allows the molecule to interact with a variety of guest molecules that possess complementary functionalities. rsc.org The strength and geometry of these hydrogen bonds can be fine-tuned by the electronic nature of the substituents on the aromatic rings. rsc.org
The ability of urea derivatives to form strong and directional hydrogen bonds makes them excellent building blocks for self-assembly into larger, well-defined supramolecular structures. jst.go.jpnih.gov Diaryl ureas, in particular, are known to form one-dimensional tapes or chains through intermolecular N-H···O=C hydrogen bonds. nih.gov These chains can then further organize into more complex architectures through weaker interactions such as π-π stacking between the aromatic rings. mdpi.comnih.gov The interplay of these non-covalent forces can lead to the formation of gels, liquid crystals, and other soft materials. jst.go.jpnih.gov The specific self-assembly behavior of this compound would depend on factors such as solvent, concentration, and temperature. The potential for host-guest chemistry arises from the possibility of forming cavities or channels within the self-assembled structures that can encapsulate small guest molecules. rsc.org
The table below lists the potential non-covalent interactions involving the title compound.
| Interaction Type | Donor/Acceptor Sites | Role in Supramolecular Assembly |
| Hydrogen Bonding | Urea NH (donor), Urea C=O (acceptor), Pyridine N (acceptor), Nitro O (acceptor) | Primary driving force for self-assembly into tapes and chains. |
| π-π Stacking | Pyridine ring, Nitrophenyl ring | Organization of hydrogen-bonded chains into higher-order structures. |
| Dipole-Dipole Interactions | Polar functional groups (C=O, NO₂, OMe) | Contribute to the overall stability of the assembly. |
Table 4: Non-Covalent Interactions and Supramolecular Assembly
Potential Applications in Advanced Materials and Catalysis Non Biological Contexts
Role as a Precursor for Polymeric Materials and Coatings
While not a conventional monomer for polymerization, the bifunctional nature of the urea (B33335) N-H groups and the potential for modification of the aromatic rings allow 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea to be considered as a precursor or additive in polymeric materials. The urea linkage is known for its ability to form strong, directional hydrogen bonds, which can significantly influence the mechanical and thermal properties of a polymer matrix.
Incorporating this compound into a polymer backbone, for instance, through a condensation reaction involving a modified form of the molecule, could lead to materials with enhanced stiffness, thermal stability, and specific adhesion properties. The presence of the polar methoxypyridine and nitrophenyl groups could improve adhesion to various substrates, making such polymers potentially useful for specialized coatings. Furthermore, the nitrophenyl group can be chemically reduced to an amine, providing a reactive site for cross-linking or further functionalization of the polymer. In coatings, the hydrogen-bonding network established by the urea moieties could create self-healing properties or improve resistance to solvents.
Application in Supramolecular Materials Design (e.g., Gels, Liquid Crystals)
The N,N'-diarylurea scaffold is a well-established motif for the construction of supramolecular materials due to the formation of robust one-dimensional hydrogen-bonded tapes. nih.govresearcher.life The self-assembly of this compound is anticipated to be driven by the strong N-H···O=C hydrogen bonds between the urea groups of adjacent molecules. nih.govnih.gov This directional interaction can lead to the formation of fibrillar networks that entrap solvent molecules, resulting in the formation of organogels. nih.govmdpi.com
The asymmetric nature of this particular urea, with one electron-donating (methoxypyridin-3-yl) and one electron-withdrawing (4-nitrophenyl) substituent, is expected to influence the packing and electronic interactions within the supramolecular assembly. The pyridyl nitrogen offers an additional hydrogen bond acceptor site, which could lead to more complex, branched, or hierarchical structures instead of simple linear tapes. researchgate.netacs.org Such controlled self-assembly is a prerequisite for the formation of liquid crystalline phases, where the molecules exhibit long-range orientational order. The interplay of hydrogen bonding and π-π stacking interactions between the aromatic rings could give rise to various mesophases.
Table 1: Comparison of Gelation Capabilities of Structurally Related Urea Compounds (Note: This table presents illustrative data for analogous compounds to demonstrate the principles of urea-based gelation.)
| Compound | Solvent | Minimum Gelation Concentration (MGC) (mg/mL) |
| C₃-symmetric tris-urea | Toluene (B28343) | 5.0 |
| N,N'-diphenylurea | DMSO | > 100 (Insoluble) |
| Chiral N,N'-disubstituted urea | Glycerol | 2.5 |
Data synthesized from findings on various urea-based gelators. nih.govnih.gov
Utility as a Ligand in Coordination Chemistry
The structure of this compound contains multiple potential coordination sites for metal ions, making it a versatile ligand in coordination chemistry. The most prominent coordination site is the nitrogen atom of the pyridine (B92270) ring, which is a classic Lewis base. nih.gov Additionally, the carbonyl oxygen of the urea group can act as a donor atom. nih.gov
This compound can function as a monodentate ligand, coordinating to a metal center primarily through the pyridyl nitrogen. However, it can also act as a bridging ligand, with the pyridyl nitrogen binding to one metal center and the urea oxygen to another, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). acs.orgacs.org The urea N-H groups can remain available for further hydrogen-bonding interactions with anions or solvent molecules within the coordination structure. rsc.org The formation of such complexes can be used to direct the assembly of novel materials with specific catalytic, magnetic, or optical properties.
Table 2: Representative Coordination Data for Pyridyl Urea-Type Ligands with Metal Ions (Note: This table presents illustrative data for analogous compounds to demonstrate coordination principles.)
| Metal Ion | Ligand Type | Coordination Mode | Resulting Structure |
| Cu(II) | N-alkyl-N'-(2-pyridyl)urea | N,O-bidentate | Mononuclear Complex nih.gov |
| Ag(I) | N-phenyl-N'-(4-pyridyl)urea | N-monodentate (pyridyl) | 1D Coordination Polymer rsc.org |
| Cd(II) | Bis(pyridyl)urea derivative | N,N'-bridging | Metal-Organic Framework acs.org |
Data synthesized from studies on pyridyl urea metal complexes. nih.govacs.orgrsc.org
Investigation as an Organocatalyst or Component in Catalytic Systems
Urea and thiourea (B124793) derivatives are widely recognized as effective hydrogen-bond donor organocatalysts for a variety of organic reactions. bohrium.comacs.org The catalytic activity stems from the ability of the two N-H protons to form a bidentate hydrogen bond with an electrophilic substrate, thereby activating it towards nucleophilic attack. u-tokyo.ac.jp
This compound is a promising candidate for this type of catalysis. The electron-withdrawing 4-nitrophenyl group significantly increases the acidity of the urea N-H protons, enhancing their hydrogen-bond donating capacity and, consequently, the catalytic activity. mdpi.com This molecule could potentially catalyze reactions such as the Friedel-Crafts alkylation of indoles with nitroalkenes, Michael additions, and Diels-Alder reactions by activating the electrophilic component. The catalyst would operate by binding to, for example, the nitro group of a nitroalkene, lowering its LUMO energy and making it more susceptible to attack by a nucleophile.
The parent molecule, this compound, is achiral and therefore cannot induce enantioselectivity. However, it serves as an excellent scaffold for the development of chiral catalysts. By introducing a chiral center, for instance, on the methoxy (B1213986) group or by attaching a chiral auxiliary to one of the aromatic rings, a chiral derivative could be synthesized. Such chiral urea catalysts are highly effective in a wide range of asymmetric transformations, including Strecker and Mannich reactions, by creating a chiral hydrogen-bonding environment around the substrate. nih.govacs.org
Potential in Sensor Technology (e.g., Chemo-sensors for specific analytes, excluding biological targets)
The combination of a hydrogen-bond donating urea core and a chromogenic nitrophenyl group makes this compound a strong candidate for use as a colorimetric chemosensor, particularly for anions. mdpi.comdigitellinc.comnih.gov The urea N-H groups can act as a binding site for various anions (e.g., fluoride, acetate, dihydrogen phosphate) through hydrogen bonding. frontiersin.org
The binding event can be signaled by a color change. The interaction with a basic anion can lead to the deprotonation of the acidic urea N-H protons. This change in the electronic structure of the molecule, particularly the increased electron density on the nitrophenyl ring, causes a bathochromic shift (a shift to a longer wavelength) in its UV-visible absorption spectrum, resulting in a visible color change, often from colorless or pale yellow to red or deep yellow. mdpi.comnih.govtandfonline.com The sensitivity and selectivity of the sensor can be tuned by the electronic nature of the substituents on the urea. The electron-withdrawing nitrophenyl group enhances the acidity of the N-H protons, promoting strong binding and a pronounced colorimetric response. mdpi.com
Table 3: Colorimetric and Spectroscopic Responses of a Representative Nitrophenyl Urea Sensor to Various Anions in DMSO (Note: This table presents illustrative data for an analogous compound to demonstrate sensing principles.)
| Anion Added | Color Change | Absorption λ_max Shift (nm) | Binding Affinity (K_a, M⁻¹) |
| Fluoride (F⁻) | Colorless to Red | 361 → 499 | High |
| Acetate (AcO⁻) | Colorless to Yellow | 361 → 420 | Moderate |
| Dihydrogen Phosphate (H₂PO₄⁻) | Colorless to Pale Yellow | 361 → 395 | Moderate |
| Chloride (Cl⁻) | No significant change | No significant shift | Low |
Data synthesized from studies on nitrophenyl urea-based anion sensors. mdpi.comnih.govfrontiersin.org
Exploration in Agrochemical Research as a Structural Scaffold for New Compound Classes (excluding efficacy/toxicity studies)
The compound this compound represents a versatile structural scaffold for the synthesis of new classes of compounds in agrochemical research. Its molecular architecture, which combines a phenylurea core with methoxypyridine and nitrophenyl moieties, offers multiple points for chemical modification. Phenylurea derivatives have a long-standing history in agriculture, primarily as herbicides that inhibit photosynthesis at the photosystem II (PSII) level. researchgate.net The pyridine ring is also a key component in a wide array of modern, highly effective, and low-toxicity pesticides. agropages.comnih.gov The exploration of this compound as a foundational molecule allows for the generation of diverse libraries of new chemical entities with potential agrochemical applications.
Research into the structure-activity relationships of phenylurea herbicides has demonstrated that modifications to the phenyl ring and the urea nitrogen atoms can significantly influence their properties. nih.gov The core structure of this compound provides a robust framework for such derivatization. The methoxy group on the pyridine ring and the nitro group on the phenyl ring are key reactive sites that can be readily transformed into other functional groups. These modifications can alter the electronic and steric properties of the molecule, which are crucial for its interaction with biological targets.
The general strategy for utilizing this compound as a scaffold involves a series of chemical reactions to introduce new functionalities. For instance, the nitro group on the phenyl ring can be reduced to an amino group, which can then be further derivatized through reactions such as acylation, alkylation, or diazotization. These modifications can lead to the formation of amides, sulfonamides, or other nitrogen-containing heterocycles. Similarly, the methoxy group on the pyridine ring can be cleaved to a hydroxyl group, which can then be functionalized through etherification or esterification.
The urea bridge itself can also be a target for modification. While the N,N'-disubstituted urea structure is often important for activity in many phenylurea herbicides, strategic modifications can lead to new classes of compounds. For example, the introduction of different substituents on the urea nitrogens can be explored.
The following table outlines potential structural modifications to this compound and the resulting new compound classes that could be explored for agrochemical applications.
| Original Moiety | Modification Reaction | Resulting Functional Group | New Compound Class |
|---|---|---|---|
| 4-Nitrophenyl | Reduction | 4-Aminophenyl | Anilino-ureas |
| 4-Nitrophenyl | Reduction followed by Acylation | 4-Acetamidophenyl | Acylamino-phenylureas |
| 4-Nitrophenyl | Reduction followed by Sulfonylation | 4-Sulfonamidophenyl | Sulfonamido-phenylureas |
| 6-Methoxypyridin-3-yl | Ether Cleavage | 6-Hydroxypyridin-3-yl | Hydroxypyridinyl-ureas |
| 6-Methoxypyridin-3-yl | Ether Cleavage followed by Etherification | 6-Alkoxypyridin-3-yl | Alkoxypyridinyl-ureas |
| Urea Bridge | N-Alkylation | N-Alkyl-N'-aryl urea | Tri-substituted ureas |
The synthesis of these new compound classes from the this compound scaffold would involve established organic chemistry methodologies. The resulting libraries of compounds could then be screened for various agrochemical properties. This approach of using a known chemical framework as a starting point for derivatization is a common and effective strategy in the discovery of new active ingredients for crop protection. nih.gov
Q & A
Q. What are the optimal synthetic routes for 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea?
The compound is typically synthesized via urea bond formation between isocyanates and amines. For example, aromatic isocyanates (e.g., 4-nitrophenyl isocyanate) react with substituted pyridinyl amines under controlled conditions. Key steps include:
- Use of Pd-C catalytic hydrogenation to reduce nitro intermediates (if applicable) .
- Solvent selection (e.g., dichloromethane or DMF) and temperature optimization to enhance yield and purity .
- Purification via column chromatography or recrystallization to isolate the final product .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
Methodological validation involves:
- 1H/13C NMR : To confirm substituent positions (e.g., methoxy group at pyridin-3-yl, nitro group at phenyl) and urea linkage .
- IR Spectroscopy : Identification of urea C=O stretching (~1640–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- HPLC/MS : To assess purity (>95%) and molecular ion peaks .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Measure IC50 values against kinases or phosphatases using fluorescence-based protocols .
- Cellular viability assays (e.g., MTT): Test antiproliferative effects in cancer cell lines, noting dose-response relationships .
- Receptor binding studies : Radioligand displacement assays to evaluate affinity for targets like GPCRs .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. nitro groups) influence bioactivity?
Structure-Activity Relationship (SAR) studies require:
- Systematic substitution : Compare analogs with varying electron-withdrawing/donating groups (e.g., 4-nitrophenyl vs. 4-methoxyphenyl) to assess effects on potency .
- Computational docking : Use software like AutoDock to model interactions between substituents and target binding pockets .
- Pharmacokinetic profiling : Evaluate lipophilicity (logP) and solubility to correlate structural changes with bioavailability .
Q. What strategies resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability or off-target effects. Mitigation approaches include:
- Dose-response standardization : Use consistent molar concentrations across studies .
- Orthogonal assays : Validate findings with complementary methods (e.g., SPR for binding affinity vs. cellular assays for functional effects) .
- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity .
Q. How can computational methods optimize reaction pathways for scaled synthesis?
The ICReDD framework combines quantum chemical calculations and machine learning to:
- Predict reaction intermediates and transition states via density functional theory (DFT) .
- Screen solvent/catalyst combinations to minimize side reactions and improve yields .
- Validate predictions with small-scale experiments before scaling up .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Rodent models : Assess oral bioavailability and plasma half-life using LC-MS quantification .
- Toxicogenomics : RNA-seq or proteomics to identify off-target effects in liver/kidney tissues .
- Metabolite profiling : Identify phase I/II metabolites via high-resolution mass spectrometry .
Methodological Considerations for Data Interpretation
Q. How to address low solubility in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain compound stability .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance aqueous dispersion .
Q. What statistical approaches are critical for validating SAR findings?
- Multivariate analysis : Principal Component Analysis (PCA) to correlate structural descriptors with activity .
- Hypothesis testing : ANOVA or t-tests to confirm significance of substituent effects across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
